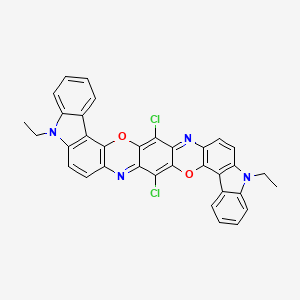
异喹啉-8-基甲胺
描述
It is a derivative of isoquinoline and has been studied for its potential therapeutic and environmental applications. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields.
科学研究应用
Isoquinolin-8-ylmethanamine has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinolin-8-ylmethanamine derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of dyes and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: Isoquinolin-8-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of isoquinoline-8-carbonitrile using lithium aluminum hydride in anhydrous tetrahydrofuran at 0°C under a nitrogen atmosphere . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods: Industrial production methods for isoquinolin-8-ylmethanamine typically involve large-scale synthesis using similar reduction and cyclization techniques. The choice of method depends on the desired purity and yield of the final product.
化学反应分析
Types of Reactions: Isoquinolin-8-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinolin-8-ylmethanone.
Reduction: The compound can be reduced to form isoquinolin-8-ylmethanol.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogens such as chlorine or bromine, in the presence of a catalyst, are often used for substitution reactions.
Major Products Formed:
Oxidation: Isoquinolin-8-ylmethanone
Reduction: Isoquinolin-8-ylmethanol
Substitution: Halogenated isoquinolin-8-ylmethanamine derivatives
作用机制
Isoquinolin-8-ylmethanamine can be compared with other similar compounds, such as:
Quinoline: Both compounds are nitrogen-containing bicyclic structures, but quinoline has a different arrangement of nitrogen and carbon atoms.
Isoquinoline: Isoquinolin-8-ylmethanamine is a derivative of isoquinoline, with an additional methanamine group attached to the eighth position.
Fluorinated Isoquinolines: These compounds have similar structures but contain fluorine atoms, which can enhance their biological activity.
Uniqueness: Isoquinolin-8-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
相似化合物的比较
- Quinoline
- Isoquinoline
- Fluorinated Isoquinolines
属性
IUPAC Name |
isoquinolin-8-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKXRSRADBUSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312599 | |
| Record name | 8-Isoquinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362606-12-0 | |
| Record name | 8-Isoquinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362606-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)
![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)





![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)


![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)
